2-Iodo-5-(trifluoromethyl)benzaldehyde
Overview
Description
2-Iodo-5-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H4F3IO and a molecular weight of 300.02 . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H4F3IO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-4H
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 300.02 . The compound’s InChI code is1S/C8H4F3IO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-4H
.
Scientific Research Applications
Synthesis and Supramolecular Chemistry
2-Iodo-5-(trifluoromethyl)benzaldehyde is a versatile compound in organic synthesis, particularly in the preparation of complex molecules. An example includes its role in the synthesis of porphyrins, which are critical for developing supramolecular assemblies. The synthesis involves iodination at low temperatures and subsequent reactions leading to the formation of polymeric chains facilitated by non-covalent interactions, showcasing its utility in constructing intricate molecular architectures (Leroy et al., 2004).
Functionalization of Pyridines
The compound also finds application in the functionalization of pyridines, a process pivotal for the development of various pharmaceuticals and agrochemicals. Research demonstrates its involvement in the regioexhaustive functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, leading to the synthesis of carboxylic acids and other derivatives. This functionalization underscores its importance in diversifying the chemical space of bioactive molecules (Cottet et al., 2004).
Lithiation and Subsequent Electrophilic Substitution
In addition, this compound is instrumental in selective lithiation processes. These processes enable the strategic introduction of functional groups at specific positions on aromatic compounds, further expanding their utility in organic synthesis. Such methodologies allow for the preparation of derivatives by reacting with various electrophiles, highlighting its versatility in synthetic chemistry (Schlosser et al., 1998).
Copolymerization and Material Science
The compound also plays a role in material science, particularly in the copolymerization processes to create novel materials with specific properties. Research in this area focuses on synthesizing and characterizing new polymers for potential applications in various fields, from coatings to biomedical devices, demonstrating the compound's broad applicability beyond traditional organic synthesis (Cimino et al., 2020).
Novel Organic Transformations
Furthermore, this compound is a key reagent in developing innovative organic transformations. For example, it has been used in the direct ortho-C-H imidation of benzaldehydes, showcasing its potential in facilitating novel bond-forming reactions that are valuable in the synthesis of complex organic molecules. This application is particularly relevant in the pharmaceutical industry, where such transformations can lead to the discovery of new drugs (Wu et al., 2021).
Safety and Hazards
The compound is considered hazardous. It has been assigned the GHS07 hazard class. The hazard statements associated with it are H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation and may cause respiratory irritation . Safety precautions include avoiding ingestion, inhalation, and contact with skin or eyes .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 2-(trifluoromethyl)benzaldehyde, are known to inhibit the mitochondrial electron transport at the cytochrome bc (1) complex .
Mode of Action
Based on the structural similarity to other trifluoromethyl compounds, it may interact with its targets via key hydrogen bonding interactions with proteins
Biochemical Pathways
Related compounds are known to affect the mitochondrial electron transport chain , which plays a crucial role in cellular respiration and energy production.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Based on the known effects of similar compounds, it may potentially inhibit certain enzymatic activities and disrupt energy production in cells .
Properties
IUPAC Name |
2-iodo-5-(trifluoromethyl)benzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKFYUIXVLHGLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875446-23-4 | |
Record name | 2-iodo-5-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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